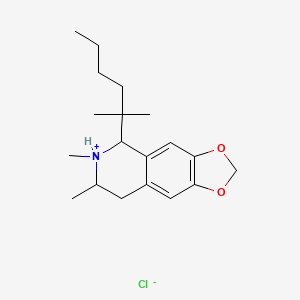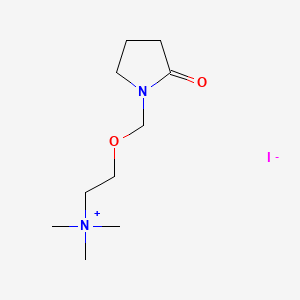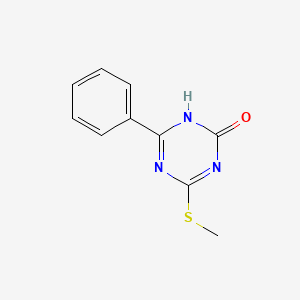
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
The synthesis of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with thiophenol and aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted triazine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has shown that derivatives of this compound possess anticancer, anti-inflammatory, and antiviral properties, highlighting its potential as a therapeutic agent
Wirkmechanismus
The mechanism of action of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial growth . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one can be compared with other similar compounds in the 1,3,5-triazine family, such as:
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat lung, breast, and ovarian cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant aromatase inhibitory activity and is used in cancer treatment.
4,6-Dichloro-1,3,5-triazine-2-ylamino-benzoic acid: Demonstrates significant antimicrobial activity against various bacterial strains.
The uniqueness of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H9N3OS |
|---|---|
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
LNZNGZRZPAVAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


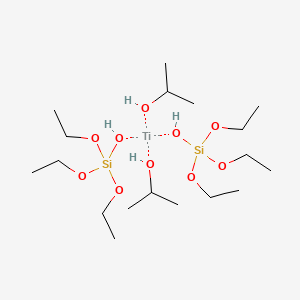
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)



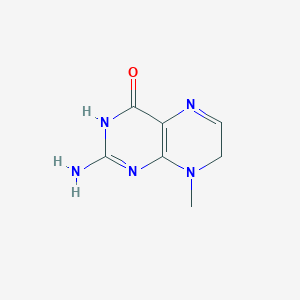

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
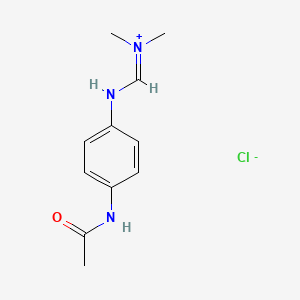
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
